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Compound Name: DNDI-6510

Cat. No.: B15604605

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of DNDI-6510, a preclinical
candidate developed through the open-science COVID Moonshot initiative. DNDI-6510 is a
potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for
viral replication. This whitepaper details the compound's mechanism of action, summarizes key
preclinical data, outlines experimental protocols, and visualizes the drug discovery and
evaluation workflow.

Introduction

The COVID-19 pandemic spurred unprecedented global collaboration in the scientific
community. The COVID Moonshot project emerged as a non-profit, open-science consortium
dedicated to discovering globally affordable and easily manufacturable antiviral drugs.[1] A key
achievement of this initiative was the identification and optimization of a series of potent non-
covalent inhibitors of the SARS-CoV-2 main protease (Mpro). DNDI-6510 was selected as a
preclinical candidate from this series, addressing key liabilities of earlier lead compounds, such
as genotoxicity and high metabolic clearance.[2][3][4]

Mechanism of Action

DNDI-6510 functions as a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro),
also known as 3CLpro. Mpro is a cysteine protease essential for the viral life cycle, as it
cleaves the viral polyproteins into functional proteins required for viral replication and
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transcription. By binding to the active site of Mpro, DNDI-6510 blocks this proteolytic activity,

thereby halting viral replication. Structural data has confirmed the non-covalent binding mode

of this isoquinoline-based series of inhibitors.[4]
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Caption: SARS-CoV-2 Replication and DNDI-6510 Inhibition Pathway.

Preclinical Data Summary

DNDI-6510 has undergone extensive in vitro and in vivo profiling. The following tables

summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity

Parameter

Value

Species/Cell Line

Notes

SARS-CoV-2 Mpro
IC50

<150 nM

Enzymatic potency.[5]
[6]

Viral Inhibition EC90

380 nM (free)

Cellular antiviral

activity.[4]

Protease Selectivity

Clean

High selectivity for

coronavirus Mpro.[1]

[4]
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Table 2: In Vitro ADME and Safety Profile

Parameter Result Notes
] Addressed genotoxicity of

Ames Test Negative

predecessor compounds.[4]

i ) No major flags in early

In Vitro Toxicology Clean

screens.[1][4]

- Favorable physicochemical

Solubility Good )

properties.[4]

_ o Improved profile compared to

Metabolic Clearance Optimized

the initial lead series.[4]

Table 3: In Vivo Pharmacokinetics

Species

Key Findings

Notes

Rodent Models

High clearance, PXR-linked

auto-induction of metabolism.

Required co-dosing with an
ABT inhibitor or use of a
metabolically humanized
mouse model (8HUM) to

achieve sufficient exposure.[2]

[3]7]

Human (Predicted)

Predicted dose of low
hundreds of milligrams twice or

three times a day.

Based on allometric scaling

from two species.[1][4]

Table 4: In Vivo Efficacy

Model

Outcome

Notes

Mouse-adapted SARS-CoV-2

infection model

Demonstrated in vivo efficacy.

Continuous exposure above
the cellular EC90 was required
for antiviral effect.[2][3][7]
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Experimental Protocols

Detailed methodologies for the key experiments are outlined below.
4.1. Fluorescence Mpro Inhibition Assay

This assay was used to determine the half-maximal inhibitory concentration (IC50) of
compounds against the SARS-CoV-2 main protease.

e Principle: The assay measures the cleavage of a fluorogenic substrate by Mpro. Inhibition of
Mpro results in a decrease in the fluorescent signal.

e Procedure:

o

Compounds are serially diluted and added to assay plates.

o

Recombinant SARS-CoV-2 Mpro enzyme is added to the wells.

[¢]

A fluorogenic substrate is added to initiate the reaction.

The plates are incubated, and fluorescence is measured over time using a plate reader.

[e]

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

o

equation.[4]
4.2. Cellular Antiviral Assay
This assay measures the ability of a compound to inhibit viral replication in a cellular context.

e Principle: The assay quantifies the extent of viral-induced cytopathic effect (CPE) or viral
protein expression in the presence of the test compound.

e Procedure:

[¢]

Host cells (e.g., Vero E6) are seeded in multi-well plates.

o

Cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

o

The test compound is added at various concentrations.
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o After an incubation period, cell viability is assessed (e.g., using CellTiter-Glo) or viral
protein expression is quantified (e.g., by immunofluorescence or ELISA).

o EC50/EC90 values are determined from the dose-response curves.
4.3. In Vivo Pharmacokinetic and Efficacy Studies

These studies were conducted in rodent models to assess the drug's exposure and antiviral
activity.

¢ Pharmacokinetics:

[¢]

DNDI-6510 was administered orally to mice.

[e]

Blood samples were collected at various time points post-dosing.

o

Plasma concentrations of DNDI-6510 were quantified using LC-MS/MS.

[¢]

Pharmacokinetic parameters (e.g., Cmax, AUC, half-life) were calculated.

o Efficacy in Humanized Mouse Model:

[e]

Metabolically humanized mice (8HUM) were used to better reflect human metabolism.[2]

[3]

[e]

Mice were infected with a mouse-adapted strain of SARS-CoV-2.

Treatment with DNDI-6510 was initiated.

o

[¢]

Efficacy was assessed by measuring viral load in the lungs and other tissues at the end of
the study.[2][3]

Drug Discovery and Development Workflow

The development of DNDI-6510 followed a structured, open-science approach, from initial hit
identification to preclinical evaluation.
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Caption: DNDI-6510 Drug Discovery and Development Workflow.
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Structure-Activity Relationship (SAR) Logic

The optimization from the initial lead to DNDI-6510 involved systematic modifications to
improve potency and drug-like properties while addressing specific liabilities.
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Caption: Logical Flow of Lead Optimization to DNDI-6510.

Conclusion and Future Directions
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DNDI-6510 is a testament to the power of open-science collaboration in accelerating drug
discovery.[8] It is a potent, non-covalent inhibitor of the SARS-CoV-2 main protease with a
promising preclinical profile. However, the project also highlights challenges in drug
development, as DNDI-6510's progression was halted due to significant in vivo PXR-linked
auto-induction of metabolism in two species, which prevented a full toxicological assessment at
relevant plasma levels.[2][3][4][7]

Despite its discontinuation, the wealth of data and knowledge generated for DNDI-6510 and its
chemical series remains in the public domain. This provides a valuable resource for the
scientific community, serving as a foundation for future antiviral drug discovery efforts against
both current and emerging coronaviruses. The insights gained from the metabolic and
toxicological challenges will be crucial for the downstream optimization of existing and novel
Mpro inhibitor series.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. COVID Moonshot | DNDi [dndi.org]

2. researchgate.net [researchgate.net]

3. Open-science discovery of DNDI-6510, a compound that addresses genotoxic and
metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor - PubMed
[pubmed.ncbi.nim.nih.gov]

e 4. biorxiv.org [biorxiv.org]
e 5. chemrxiv.org [chemrxiv.org]
e 6. biorxiv.org [biorxiv.org]
e 7. biorxiv.org [biorxiv.org]

e 8. Open science discovery of potent noncovalent SARS-CoV-2 main protease inhibitors -
PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15604605?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7615835/
https://www.benchchem.com/product/b15604605?utm_src=pdf-body
https://www.researchgate.net/publication/392841929_Open-science_discovery_of_DNDI-6510_a_compound_that_addresses_genotoxic_and_metabolic_liabilities_of_the_COVID_Moonshot_SARS-CoV-2_Mpro_lead_inhibitor
https://pubmed.ncbi.nlm.nih.gov/40667322/
https://www.biorxiv.org/content/10.1101/2025.06.16.660018v1.full-text
https://www.biorxiv.org/content/10.1101/2025.06.16.660018v1
https://www.benchchem.com/product/b15604605?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2025.06.16.660018v1.full-text
https://www.benchchem.com/product/b15604605?utm_src=pdf-custom-synthesis
https://dndi.org/research-development/portfolio/covid-moonshot/
https://www.researchgate.net/publication/392841929_Open-science_discovery_of_DNDI-6510_a_compound_that_addresses_genotoxic_and_metabolic_liabilities_of_the_COVID_Moonshot_SARS-CoV-2_Mpro_lead_inhibitor
https://pubmed.ncbi.nlm.nih.gov/40667322/
https://pubmed.ncbi.nlm.nih.gov/40667322/
https://pubmed.ncbi.nlm.nih.gov/40667322/
https://www.biorxiv.org/content/10.1101/2025.06.16.660018v1.full-text
https://chemrxiv.org/engage/chemrxiv/article-details/60c751bd337d6c10fee285b1
https://www.biorxiv.org/content/10.1101/2020.10.29.339317v1
https://www.biorxiv.org/content/10.1101/2025.06.16.660018v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC7615835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7615835/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [DNDI-6510: A Technical Whitepaper on a COVID
Moonshot Project Lead Compound]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15604605#covid-moonshot-project-dndi-6510]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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